molecular formula C12H14BrClO B14051092 1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one

Cat. No.: B14051092
M. Wt: 289.59 g/mol
InChI Key: ZEYQRRDLRUZCAO-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 2-ethylphenylmethanol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 1-chloropropan-2-one as the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The carbonyl group can also participate in hydrogen bonding and other interactions that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
  • 1-(2-(Bromomethyl)-6-methylphenyl)-1-chloropropan-2-one
  • 1-(2-(Bromomethyl)-4-ethylphenyl)-1-chloropropan-2-one

Uniqueness

1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one is unique due to the specific positioning of the bromomethyl and ethyl groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-ethylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO/c1-3-9-5-4-6-10(7-13)11(9)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3

InChI Key

ZEYQRRDLRUZCAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CBr)C(C(=O)C)Cl

Origin of Product

United States

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